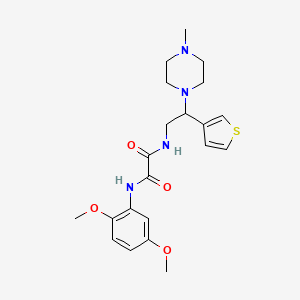

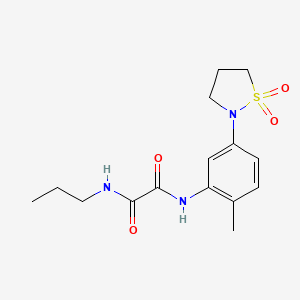

![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . They have been evaluated for their in vitro cytotoxic activities against human cancer cell lines .

Synthesis Analysis

The synthesis of triazoloquinoxaline derivatives involves the design and synthesis of new compounds with the same essential structural features of the reported hit compound and almost the same binding mode . The new compounds were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis

Triazoloquinoxaline derivatives were designed and synthesized as VEGFR-2 inhibitors . Some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazoloquinoxaline derivatives include aromatic nucleophilic substitution . The results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .Physical And Chemical Properties Analysis

The physical and chemical properties of triazoloquinoxaline derivatives can vary. For example, compounds incorporating [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one moiety had a good level of ADMET aqueous solubility, while compounds with [1,2,4] triazolo[4,3-a]quinoxaline-4-thiol moiety had a low level of ADMET aqueous solubility .Wissenschaftliche Forschungsanwendungen

Potential A2B Receptor Antagonists

The derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been studied as potential A2B receptor antagonists . The A2B receptor antagonism has been correlated with anticancer activity . Hence, the search for an efficient A2B antagonist may help in the development of a new chemotherapeutic agent .

Anticancer Agents

The compounds have shown promising results in cytotoxic evaluation, with six active derivatives showing IC 50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . This suggests that these compounds could be potential anticancer agents .

Antiviral Agents

Some of the synthesized compounds of [1,2,4]triazolo[4,3-a]quinoxaline were subjected to antiviral and cytotoxicity screening using plaque-reduction assay . One of the compounds showed promising antiviral activity .

Antimicrobial Agents

Several compounds of [1,2,4]triazolo[4,3-a]quinoxaline exhibited antibacterial and/or antifungal activities . This suggests that these compounds could be potential antimicrobial agents .

Synthesis of Novel Derivatives

The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . This has led to the creation of novel derivatives with potential medicinal applications .

Structure Activity Relationship Analyses

The structure activity relationship analyses of the new compounds were explored . This analysis helps in understanding the relationship between the structure of the compounds and their biological activity .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZQAJVMFHPXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

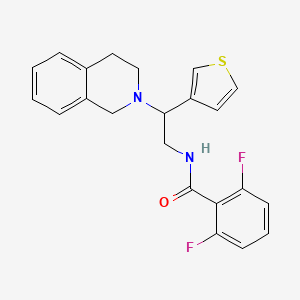

![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)

![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)

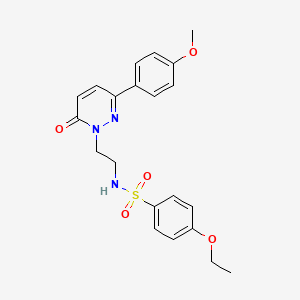

![(3-Chlorophenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2602753.png)

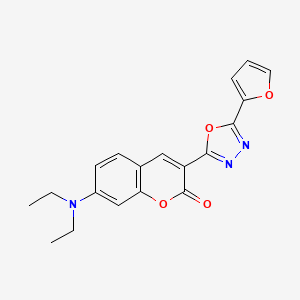

![N-(4-(benzyloxy)phenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602757.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)